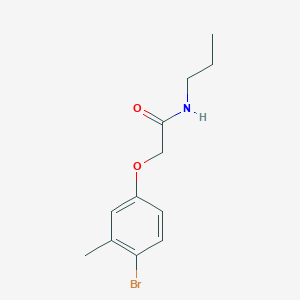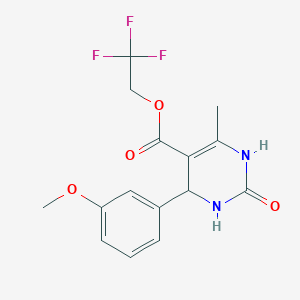![molecular formula C18H21FO3 B4937443 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as F-18 FPEB, is a radioligand used in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize and measure physiological processes in the body. F-18 FPEB is a promising tool for studying the role of mGluR5 in various neurological and psychiatric disorders.
Mecanismo De Acción
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB binds to the mGluR5 receptor with high affinity and specificity, allowing for the visualization and quantification of the receptor in vivo. The mGluR5 receptor is a G protein-coupled receptor that modulates the activity of glutamatergic neurons in the brain. Activation of mGluR5 has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neuroinflammation.
Biochemical and Physiological Effects:
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB does not have any direct biochemical or physiological effects, as it is used solely as a radioligand for PET imaging studies. However, the information obtained from these studies can provide valuable insights into the biochemical and physiological effects of mGluR5 activation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is its high affinity and specificity for the mGluR5 receptor, allowing for accurate and reliable PET imaging studies. However, the short half-life of the fluorine-18 isotope (110 minutes) limits the use of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB to research institutions with access to a cyclotron for on-site production. Additionally, the high cost of production and limited availability of the radioligand can be a barrier to widespread use.
Direcciones Futuras
Future research with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could focus on the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging studies with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could also be used to evaluate the efficacy of drugs targeting the mGluR5 receptor, as well as to investigate the potential of mGluR5 as a therapeutic target for these disorders. Additionally, the development of new radioligands with longer half-lives and lower production costs could expand the use of PET imaging in neuroscience research.
Métodos De Síntesis
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB involves the reaction of a precursor molecule with a fluorine-18 isotope. The precursor molecule is prepared by a multi-step synthesis process, which involves the reaction of 2-methoxy-4-methylbenzaldehyde with 4-(4-bromophenoxy)butanol in the presence of a base and a catalyst. The resulting product is then treated with a reagent to form the final precursor molecule. The fluorine-18 isotope is then introduced into the precursor molecule by a nucleophilic substitution reaction, resulting in the formation of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB.
Aplicaciones Científicas De Investigación
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is primarily used in PET imaging studies to visualize and quantify the distribution and density of mGluR5 in the brain. The mGluR5 receptor is involved in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB can provide valuable information on the role of mGluR5 in these disorders, as well as the efficacy of drugs targeting this receptor.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWMNBPWYPVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)

![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)

![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)
![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)